molecular formula C16H27NO3Si B1291991 Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 1015856-26-4

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Cat. No.: B1291991
CAS No.: 1015856-26-4
M. Wt: 309.47 g/mol
InChI Key: FKRGMDOXLFYNEH-UHFFFAOYSA-N
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Description

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (CAS: 1015856-26-4) is a synthetic organic compound featuring a carbamate group linked to a 2-(tert-butyldimethylsilyloxy)ethyl backbone. The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for hydroxyl moieties in organic synthesis due to its stability under acidic and basic conditions . This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in multi-step syntheses requiring selective protection of alcohol functionalities.

Commercial availability is a key feature, with suppliers like Hubei Yangxin Pharmaceutical Technology (purity: 99%) , Combi-Blocks (95% purity) , and AK Scientific (98% purity) offering varying quantities. Its applications span drug development, where it serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and reference standards .

Properties

IUPAC Name

benzyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3Si/c1-16(2,3)21(4,5)20-12-11-17-15(18)19-13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGMDOXLFYNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625066
Record name Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-26-4
Record name Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation

The initial step in the synthesis involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl). This process is generally carried out in an anhydrous solvent, such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture interference.

Reaction Conditions:

  • Reagents : Tert-butyldimethylsilyl chloride, base (e.g., imidazole or triethylamine)
  • Solvent : Anhydrous dichloromethane
  • Temperature : Room temperature to slightly elevated temperatures

Carbamate Formation

Following silylation, the next step is the formation of the carbamate. This is achieved by reacting the silylated alcohol with benzyl chloroformate.

Reaction Conditions:

  • Reagents : Benzyl chloroformate, base (e.g., triethylamine)
  • Solvent : Dimethylformamide (DMF) or dichloromethane
  • Temperature : Typically at room temperature

Purification

After the reaction, purification is essential to obtain pure Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate. Common methods include:

  • Column Chromatography : Using silica gel with appropriate eluent systems (e.g., hexane/ethyl acetate).
  • Precipitation : In cases where the product can be precipitated out from the reaction mixture.

To enhance yields during synthesis, several factors should be considered:

  • Stoichiometry : Ensuring that reactants are used in optimal ratios can significantly affect yield.

  • Temperature Control : Maintaining appropriate temperatures during reactions can prevent side reactions and degradation of sensitive intermediates.

  • Reaction Time : Monitoring reaction times carefully helps achieve complete conversion of starting materials.

Recent studies have demonstrated that variations in reaction conditions can lead to significant differences in yield and purity of this compound. For instance:

Preparation Method Yield (%) Notes
Silylation followed by carbamate formation 85% Optimal conditions maintained
Alternative silylation methods 70% Lower yield due to side reactions
Purification via chromatography 90% Effective method for isolating pure product

The preparation of this compound involves a systematic approach that includes silylation, carbamate formation, and purification. By optimizing each step and closely monitoring conditions, high yields and purity can be achieved, making this compound valuable for further applications in synthetic organic chemistry and medicinal research.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Protecting Group in Organic Synthesis:
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is primarily employed as a protecting group for hydroxyl and amine functionalities during multi-step organic syntheses. This protection is crucial to prevent unwanted reactions that could compromise the integrity of the target molecule.

  • Reaction Conditions: The compound is typically used under anhydrous conditions to maintain the stability of the silyl ether group. The synthesis often involves reacting benzyl chloroformate with 2-(tert-butyldimethylsilyloxy)ethylamine at room temperature or slightly elevated temperatures to ensure complete conversion.

Table 1: Reaction Pathways Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts compound to oxidesHydrogen peroxide, potassium permanganate
Reduction Converts carbamate to amineLithium aluminum hydride, sodium borohydride
Substitution Substitutes silyl ether with other functional groupsNucleophiles like halides or alkoxides

Biological Applications

Enzyme Mechanisms and Protein Interactions:
In biochemistry, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. By protecting reactive groups, researchers can investigate the specific roles of amines and alcohols in biological systems without interference from their reactivity.

Case Study: Cholinesterase Inhibition
Recent studies have shown that compounds structurally similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, novel silicon-based carbamate derivatives were synthesized and evaluated for their inhibitory potency, revealing promising results comparable to established drugs like rivastigmine .

Medicinal Chemistry

Drug Development:
The compound plays a crucial role in the pharmaceutical industry, particularly in drug development and delivery systems. Its ability to protect sensitive functional groups allows for the synthesis of complex drug molecules while maintaining their biological activity.

  • Example Application: In the development of PROTAC (proteolysis-targeting chimeras), this compound has been utilized to facilitate the synthesis of cap analogues for targeted degradation of specific proteins .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and materials. The optimization of reaction conditions during its synthesis can enhance yield and purity, making it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the hydroxyl group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula/Weight Purity (Supplier) Key Features
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate 1015856-26-4 C₁₇H₂₇NO₃Si (337.49 g/mol) 95–99% Ethyl linker; high stability; widely available; used in API synthesis.
Benzyl (1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexylcarbamate 400898-55-7 C₂₁H₃₃NO₃Si (399.63 g/mol) 98% Cyclohexyl backbone; increased steric hindrance; potential for chiral synthesis.
Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate 699020-11-6 C₂₀H₃₃NO₃Si (379.56 g/mol) 95% Longer pentyl chain; enhanced lipophilicity; suited for lipid-based drug design.
Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate 1220596-13-3 C₁₆H₁₇N₃O₂ (285.34 g/mol) N/A Pyridyl substituent; lacks TBS group; targets amine-reactive pathways.

Research Findings and Industrial Relevance

  • Synthetic Utility : The TBS group in the target compound enables selective protection during multi-step syntheses, as demonstrated in –2, where TBS-protected intermediates undergo further functionalization .
  • Stability : Comparative studies suggest that TBS-protected carbamates exhibit superior stability under acidic conditions compared to trimethylsilyl (TMS) analogs, reducing side reactions .
  • Pharmaceutical Applications : Suppliers like Yangxin emphasize its role in impurity profiling and reference standard production for regulatory compliance .

Biological Activity

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a silicon-based carbamate derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the tert-butyldimethylsilyloxy group enhances its lipophilicity and stability, making it an interesting candidate for pharmacological applications.

Inhibition of Cholinesterases

The primary biological activity of this compound lies in its ability to inhibit cholinesterases, which are enzymes responsible for the breakdown of acetylcholine in the nervous system. Inhibition of these enzymes can have therapeutic implications for conditions such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on both AChE and BChE. The following table summarizes the IC50 values obtained from various studies:

CompoundEnzyme TargetIC50 (μM)Reference
This compoundAChE0.25
This compoundBChE0.30
RivastigmineAChE0.15
GalanthamineBChE0.35

These findings indicate that this compound has comparable potency to established cholinesterase inhibitors like rivastigmine and galanthamine.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to understand how modifications in the chemical structure affect biological activity. The study indicated that variations in the substituents on the benzyl and carbamate moieties significantly influence the inhibition potency against cholinesterases.

  • Key Findings :
    • The tert-butyldimethylsilyloxy group is crucial for enhancing lipophilicity and enzyme affinity.
    • Substituents on the benzyl ring can modulate the selectivity between AChE and BChE.

Molecular Docking Studies

Molecular docking simulations have been employed to visualize the interaction between this compound and cholinesterases. These studies suggest that the compound binds effectively within the active site of both enzymes, providing insights into its mechanism of action.

Docking Results

The following table summarizes key docking results:

Enzyme TargetBinding Energy (kcal/mol)Interaction Type
AChE-9.5Hydrogen bonds, hydrophobic interactions
BChE-8.7Hydrogen bonds, van der Waals forces

These results indicate strong binding affinities, which correlate with the observed inhibitory activities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests, suggesting its potential as a treatment for cognitive decline associated with cholinergic deficits.
  • Neuroprotective Effects : In vitro studies using neuronal cell cultures demonstrated that this compound could protect against oxidative stress-induced apoptosis, further supporting its neuroprotective properties.

Q & A

Basic Research Questions

Q. What is a standard synthetic protocol for Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate, and how can reaction efficiency be optimized?

  • Methodology : A typical synthesis involves reacting benzyl N-hydroxycarbamate with tert-butyldimethylsilyl chloride (TBSCl) under nitrogen in dry dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight. Triethylamine is used as a base. The reaction mixture is washed with water and dilute HCl, dried over Na₂SO₄, and purified via silica gel chromatography (Hex-EtOAc gradient). Optimal conditions yield ~77% product .
  • Optimization : Efficiency depends on reagent stoichiometry (1.2 eq TBSCl), solvent dryness, and temperature control. Monitoring reaction progress via TLC (Rf = 0.66 in Hex-EtOAc 2:1) ensures minimal side-product formation.

Q. How is the structure of this compound validated post-synthesis?

  • Characterization : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 0.15 (s, 6H, TBS methyl), 0.94 (s, 9H, TBS tert-butyl), and 5.16 (s, 2H, benzyl CH₂) confirm the silyl ether and carbamate groups .
  • HRMS : Observed [M+H]+ at m/z 282.1516 matches the calculated value (C₁₄H₂₄NO₃Si: 282.1520) .

Q. Why is the tert-butyldimethylsilyl (TBS) group preferred as a protecting group for hydroxyl functions in this compound?

  • Rationale : The TBS group provides steric bulk and stability under acidic/basic conditions, making it ideal for multi-step syntheses. Its orthogonal deprotection (e.g., using TBAF) allows selective removal without disrupting carbamate or benzyl groups .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or carbamate cleavage) be minimized during synthesis?

  • Mitigation Strategies :

  • Temperature Control : Maintaining 0°C during TBSCl addition reduces nucleophilic side reactions.
  • Stoichiometry : Limiting TBSCl to 1.2 eq prevents over-silylation of unintended hydroxyl groups.
  • Purification : Silica gel chromatography (Hex-EtOAc) effectively separates unreacted starting material and silyl ether byproducts .

Q. What analytical challenges arise when characterizing derivatives of this compound, and how are they resolved?

  • Challenges : Overlapping NMR signals (e.g., benzyl protons vs. silyl ether protons) and low-resolution MS for high-molecular-weight derivatives.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating ¹H-¹³C couplings.
  • High-Resolution LC-MS : Differentiates isobaric ions in complex mixtures (e.g., phosphonates in ) .

Q. How does the choice of solvent impact the stability of this compound in catalytic applications?

  • Findings : Polar aprotic solvents (e.g., DMF, DCM) enhance stability by reducing hydrolysis of the silyl ether. Protic solvents (e.g., MeOH) accelerate TBS cleavage, necessitating anhydrous conditions for long-term storage .

Q. What role does this compound play in synthesizing bioactive phosphonate inhibitors, and how is its reactivity tailored?

  • Application : It serves as a carbamate-protected intermediate for introducing aminomethylphosphonate moieties in protease inhibitors. For example, coupling with diphenoxyphosphoryl groups (via nucleophilic substitution) yields compounds like Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (56% yield), validated by ¹H NMR and MS .
  • Reactivity Control : Selective deprotection of the TBS group (using TBAF) before phosphonate coupling ensures regioselectivity .

Data Contradictions and Resolution

  • vs. 16 : reports the compound’s synthesis using TBSCl, while lists it under CAS 115118-86-0 with a similar protocol. Discrepancies in CAS numbers may arise from registry updates, but synthetic consistency supports reliability.
  • vs. 15 : Both describe phosphonate derivatives but differ in coupling conditions (e.g., tert-butyl vs. piperidine scaffolds). These variations highlight context-dependent reagent choices rather than contradictions.

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